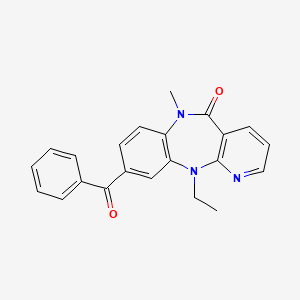

9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the pyridobenzodiazepine class, characterized by a fused pyridine-benzodiazepine core. Key structural features include:

- Ethyl group at N11 and methyl group at N6, modulating steric and electronic properties. The benzodiazepine scaffold is known for CNS activity, but substitutions at positions 9, N6, and N11 may redirect its pharmacological profile toward specific targets .

Preparation Methods

The synthesis of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:

Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine core.

Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The compound exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. It has been shown to enhance the activity of gamma-aminobutyric acid (GABA) receptors, which are pivotal in regulating neuronal excitability and have implications for treating anxiety disorders and insomnia.

Therapeutic Applications

- Anxiolytic Effects : Research indicates that the compound may be effective in reducing anxiety levels by enhancing GABAergic transmission. This property could make it useful in developing new anxiolytic medications.

- Sedative Properties : The sedative effects observed in animal studies suggest potential applications in sleep disorders, providing a basis for further investigation into its use as a sleep aid.

- Anticonvulsant Activity : Preliminary studies suggest that compounds with similar structures may possess anticonvulsant properties, warranting further exploration into their utility in epilepsy treatment.

Synthesis and Preparation Methods

The synthesis of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves several key steps:

- Formation of the Pyrido-Benzodiazepine Core : Cyclization of appropriate precursors.

- Introduction of Functional Groups : The benzoyl group is introduced via Friedel-Crafts acylation, while ethyl and methyl groups are added through alkylation reactions.

Case Study 1: Anxiolytic Activity Assessment

A study evaluated the anxiolytic properties of this compound using animal models. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages compared to control groups.

Case Study 2: Sedative Effects Investigation

Another study focused on the sedative effects by measuring sleep duration in response to pentobarbital administration. The compound demonstrated a dose-dependent increase in sleep duration, suggesting its potential as a sedative agent.

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Anxiolytic Activity | Sedative Effects | Anticonvulsant Potential |

|---|---|---|---|

| This compound | Yes | Yes | Under Investigation |

| Related Pyridobenzodiazepines | Yes | Yes | Yes |

Mechanism of Action

The mechanism of action of 9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects

- Benzoyl at Position 9: Unique to the target compound, this group increases lipophilicity and may enhance binding to hydrophobic pockets in enzymes or receptors.

- Ethyl vs. Benzyl at N11 : The ethyl group in the target compound reduces steric hindrance compared to benzyl, possibly improving target engagement kinetics .

- Thieno vs. Pyrido Core: Olanzapine derivatives (e.g., Olanzapine Lactame) replace pyrido with thieno, reducing aromaticity and altering metabolic stability .

Pharmacokinetic Considerations

- Solubility : The Handbook of Aqueous Solubility Data lists ID 3180 (ethyl/methyl analog) but lacks explicit values. Benzoyl substitution likely reduces aqueous solubility compared to unsubstituted analogs, necessitating formulation adjustments .

- Metabolism : Ethyl and methyl groups at N11/N6 may slow hepatic clearance compared to Rispenzepine’s nipecotoyl group, which is prone to oxidative metabolism .

Therapeutic Potential

- The target compound’s structure aligns with analogs showing antipsychotic (Olanzapine) or antimuscarinic (AQ-RA 741) activity. However, its benzoyl group may redirect it toward kinase inhibition or anticancer applications, as seen in pyridobenzodiazepine derivatives .

Biological Activity

Chemical Structure and Properties

9-Benzoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound classified within the benzodiazepine family. This compound exhibits a unique fused-ring structure comprising a pyridone moiety linked to a diazepine unit. Its molecular formula is C22H19N3O2 with a molecular weight of approximately 357.405 g/mol. The compound's IUPAC name reflects its structural intricacies, which contribute to its biological activity and pharmacological potential .

Biological Activity

The biological activity of this compound primarily revolves around its interactions with neurotransmitter receptors and enzymes involved in cell signaling pathways. Notably, it has shown potential therapeutic applications in treating anxiety disorders and insomnia by modulating neuronal activity through the enhancement of inhibitory effects on gamma-aminobutyric acid (GABA) receptors in the brain. This interaction leads to calming effects on the nervous system, making it a candidate for further pharmacological exploration .

The compound acts as an agonist at GABA receptors, facilitating increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability. This mechanism underlies its anxiolytic and sedative properties. Additionally, studies have shown that derivatives of this compound can reduce intracellular reactive oxygen species (ROS) and improve mitochondrial function, indicating potential neuroprotective effects against oxidative stress .

Research Findings and Case Studies

Recent studies have highlighted the antioxidant properties of related benzodiazepine derivatives. For instance, a series of 1,5-benzodiazepin-2(3H)-ones demonstrated significant neuroprotective activity against hydrogen peroxide-induced oxidative stress in human neuroblastoma SH-SY5Y cells. These compounds exhibited low cytotoxicity compared to standard antioxidants like curcumin and showed promising results in improving mitochondrial membrane potential and reducing lipid peroxidation levels .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of acetylpyrimidine intermediates with carboxylic anhydrides under reflux conditions using bases like sodium methoxide in butanol. The optimization of these synthetic routes is crucial for enhancing yield and purity while adhering to green chemistry principles .

This compound holds potential applications not only in pharmacology but also in fields such as neurobiology and medicinal chemistry due to its diverse biological activities.

Q & A

Q. Basic: What synthetic methodologies are recommended for optimizing the yield of benzodiazepine derivatives like this compound?

Answer: High-yield synthesis of benzodiazepine derivatives often employs acidic catalysts like MCM-41(H), a mesoporous molecular sieve. For example, in analogous compounds, MCM-41(H) improved yields to >85% by facilitating nucleophilic substitutions and cyclization steps under reflux conditions (e.g., in ethanol at 80°C for 8–12 hours). Reaction progress should be monitored via TLC, and intermediates purified via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .

Q. Basic: How should spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

Answer:

- 1H/13C NMR: Assign peaks systematically: aromatic protons (δ 6.8–8.2 ppm), methyl/ethyl groups (δ 1.2–3.5 ppm), and benzoyl carbonyl (δ ~165–170 ppm). Overlapping signals in the pyrido-benzodiazepine core may require 2D NMR (COSY, HSQC) for resolution .

- IR: Confirm the presence of key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-N stretch at ~1350 cm⁻¹) .

- MS: High-resolution ESI-MS should match the molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of benzoyl or ethyl groups) further validate substituent positions .

Q. Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX programs address them?

Answer: The compound’s fused heterocyclic system may lead to disorder in crystal structures. SHELXL (via OLEX2 interface) is recommended for refining anisotropic displacement parameters and modeling twinning. For high-resolution data (d-spacing < 0.8 Å), use the TWIN and BASF commands to handle pseudo-merohedral twinning. Hydrogen bonding networks (e.g., N-H···O=C interactions) should be validated using PLATON ’s ADDSYM tool to check for missed symmetry .

Q. Advanced: How can hydrogen bonding patterns influence the compound’s solid-state properties?

Answer: Graph set analysis (as per Etter’s rules) can classify hydrogen bonds into chains (C), rings (R), or intramolecular (S) motifs. For example, a D₁¹ motif (single donor→acceptor chain) may stabilize the crystal lattice, affecting solubility and melting point. Use Mercury or CrystalExplorer to visualize these networks and correlate them with DSC/TGA data .

Q. Advanced: How are ring puckering coordinates applied to analyze conformational flexibility in the benzodiazepine core?

Answer: The Cremer-Pople puckering parameters (Q, θ, φ) quantify out-of-plane deviations for the pyrido-benzodiazepine ring. For a six-membered ring, calculate Q using atomic coordinates:

Q=32∑i=16zi2

where zi are deviations from the mean plane. Values of θ near 0° or 180° indicate chair conformations, while θ ≈ 60° suggests boat distortions. Compare with DFT-optimized geometries to assess strain .

Q. Advanced: How should conflicting NMR data from different synthetic batches be resolved?

Answer: Contradictions in chemical shifts (e.g., δ variation >0.1 ppm) may stem from solvent polarity, pH, or residual catalysts.

- Step 1: Re-run NMR in deuterated DMSO or CDCl3 to assess solvent effects.

- Step 2: Use DOSY NMR to detect aggregates or impurities.

- Step 3: Cross-validate with X-ray crystallography or LC-MS to confirm structural integrity .

Q. Advanced: What strategies ensure regioselectivity during N-ethyl and N-methyl substitutions?

Answer: Control alkylation via steric and electronic factors:

- N-Ethylation: Use ethyl bromide in DMF with K2CO3 at 60°C to favor less hindered nitrogen sites.

- N-Methylation: Employ methyl iodide in THF under inert conditions (N2) to minimize over-alkylation.

Monitor reaction progress via LC-MS and quench with aqueous NH4Cl to isolate intermediates .

Q. Basic: What purification techniques are optimal for isolating this compound from by-products?

Answer:

- Crude product: Wash with cold methanol to remove polar impurities.

- Column chromatography: Use silica gel (230–400 mesh) with a gradient of 5–20% ethyl acetate in dichloromethane.

- Recrystallization: Dissolve in hot ethanol, filter through Celite, and cool to −20°C for crystal growth .

Q. Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

Properties

CAS No. |

133626-94-5 |

|---|---|

Molecular Formula |

C22H19N3O2 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

9-benzoyl-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C22H19N3O2/c1-3-25-19-14-16(20(26)15-8-5-4-6-9-15)11-12-18(19)24(2)22(27)17-10-7-13-23-21(17)25/h4-14H,3H2,1-2H3 |

InChI Key |

VOSMLBUQQZKIIM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)N(C(=O)C4=C1N=CC=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.